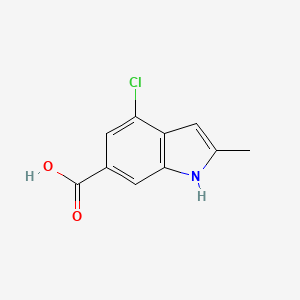

4-Chloro-2-methyl-1H-indole-6-carboxylic acid

Description

4-Chloro-2-methyl-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name |

4-chloro-2-methyl-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-5-2-7-8(11)3-6(10(13)14)4-9(7)12-5/h2-4,12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPMCCBOGWWXCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=C(C=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Chloro-2-methyl-1H-indole-6-carboxylic acid typically involves the reaction of 4-chloroindole with thionyl chloride to form 4-chloro-1H-indole-6-acid, which is then reacted with methanol to produce the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Chloro-2-methyl-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Scientific Research Applications

Overview

4-Chloro-2-methyl-1H-indole-6-carboxylic acid is an indole derivative that has garnered attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound is primarily recognized for its applications in medicinal chemistry, biochemistry, and materials science.

Medicinal Chemistry

This compound serves as a lead compound in the development of new pharmaceuticals, particularly those targeting viral infections and cancer . Its ability to interact with specific biological pathways makes it a candidate for further exploration in drug design.

Antiviral and Anticancer Research

Research has indicated that this compound exhibits significant antiviral and anticancer properties. It has been studied for its effectiveness against various viral strains and cancer cell lines, showcasing its potential as a therapeutic agent. The mechanism of action often involves modulation of protein functions related to cell growth and apoptosis.

Biochemical Research

In biochemical studies, this compound is utilized to investigate its interactions with enzymes and receptors. These interactions can lead to insights into metabolic pathways and cellular responses, contributing to a better understanding of disease mechanisms.

Synthesis of Complex Molecules

This compound is also employed as a building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows chemists to create derivatives with varied biological activities, expanding the scope of research in medicinal applications.

Case Studies

Several case studies have documented the applications of this compound:

- Antiviral Activity : A study demonstrated its efficacy against the hepatitis C virus, where it inhibited viral replication through specific receptor interactions.

- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

- Synthetic Applications : In synthetic organic chemistry, this compound was successfully used as a precursor for synthesizing novel indole derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole scaffold allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

Indole-3-acetic acid: A plant hormone with significant biological activity.

Indole-2-carboxylic acid: Used in the synthesis of various bioactive molecules.

Methyl indole-6-carboxylate: Utilized in medicinal chemistry for its potential therapeutic properties.

4-Chloro-2-methyl-1H-indole-6-carboxylic acid stands out due to its unique combination of a chloro and methyl group, which can significantly influence its chemical reactivity and biological activity.

Biological Activity

4-Chloro-2-methyl-1H-indole-6-carboxylic acid (C10H8ClNO2) is a notable compound within the indole family, recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H8ClNO2

- Molecular Weight : 209.63 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC1=CC2=C(N1)C=C(C=C2Cl)C(=O)O

The compound features a chloro group and a carboxylic acid moiety, which significantly influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole scaffold allows for high-affinity binding to multiple receptors, influencing several biological pathways. Research indicates that this compound may exhibit:

- Antiviral Activity : Potential inhibition of viral replication mechanisms.

- Anticancer Properties : Inhibition of tumor cell proliferation through modulation of signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment. For example, it has been shown to inhibit the growth of various cancer cell lines, including melanoma and breast cancer cells.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| LOX-IMVI (Melanoma) | 0.96 | |

| MCF-7 (Breast Cancer) | 1.12 | |

| A549 (Lung Cancer) | 0.85 |

These results indicate significant antiproliferative effects, suggesting that this compound could be explored further as a potential anticancer agent.

Antiviral Activity

The compound's antiviral properties have also been explored, particularly against RNA viruses. In vitro assays indicate that it may reduce viral load by interfering with viral entry or replication processes.

Study on Melanoma Cell Lines

A study evaluated the efficacy of various indole derivatives against the LOX-IMVI melanoma cell line. Among the tested compounds, this compound demonstrated notable cytotoxicity with an IC50 value of 0.96 µM, outperforming many traditional chemotherapeutic agents .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of indole derivatives revealed that modifications at specific positions can enhance or diminish biological activity. The presence of the chloro group at position 4 was found to be critical for maintaining high potency against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-2-methyl-1H-indole-6-carboxylic acid, and what key reaction conditions should be optimized?

- Methodological Answer : Synthesis often involves multi-step reactions, such as Friedel-Crafts acylation or condensation with chloroacetyl chloride under acidic conditions (e.g., acetic acid/sodium acetate) . Key optimizations include temperature control (reflux conditions), stoichiometric ratios of chlorinating agents (e.g., N-chlorosuccinimide), and purification via recrystallization or column chromatography. Intermediate characterization using TLC and NMR is critical to monitor reaction progress.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/13C NMR : Verify substituent positions (e.g., methyl at C2, chloro at C4) and carboxylic acid protons.

- HPLC : Assess purity (>95%) with UV detection at 254 nm.

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ = 225.6 g/mol) .

- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹).

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C. Avoid moisture to prevent hydrolysis of the carboxylic acid group. Stability studies of analogous indoles suggest degradation <5% over 12 months under these conditions .

Advanced Research Questions

Q. How can conflicting data regarding physicochemical properties (e.g., melting point, solubility) be resolved experimentally?

- Methodological Answer :

- Melting Point : Use differential scanning calorimetry (DSC) with controlled heating rates. Compare results to computational predictions (e.g., 205–209°C for similar indoles) .

- Solubility : Perform shake-flask assays in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Address discrepancies by validating purity and crystallinity (e.g., X-ray diffraction).

Q. What computational strategies are effective in predicting the pharmacokinetic properties of this compound?

- Methodological Answer :

- QSAR Models : Use descriptors like logP (predicted ~2.17) and polar surface area (PSA ~50 Ų) to estimate bioavailability .

- Molecular Docking : Screen against targets (e.g., cyclooxygenase for antiinflammatory activity) using docking software (AutoDock Vina). Validate with MD simulations for binding stability.

Q. How to design experiments to elucidate the mechanism of chlorination in the synthesis of this compound?

- Methodological Answer :

- Isotope Labeling : Use 36Cl-labeled reagents to track chlorine incorporation via LC-MS.

- Kinetic Studies : Vary chlorinating agent (e.g., NCS vs. Cl2 gas) and monitor intermediates by in-situ IR or NMR .

- Computational Analysis : DFT calculations to compare energy barriers for chlorination at C4 vs. other positions.

Q. What strategies mitigate toxicity concerns when developing indole derivatives for therapeutic applications?

- Methodological Answer :

- In Vitro Assays : Perform MTT assays on HEK293 or HepG2 cells to assess cytotoxicity (IC50).

- In Silico Prediction : Use ProTox-II to identify structural alerts (e.g., reactive chloro groups).

- Metabolic Profiling : Incubate with liver microsomes to detect reactive metabolites (e.g., glutathione adducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.